2-(Isoquinolin-3-YL)acetic acid

Description

BenchChem offers high-quality 2-(Isoquinolin-3-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isoquinolin-3-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

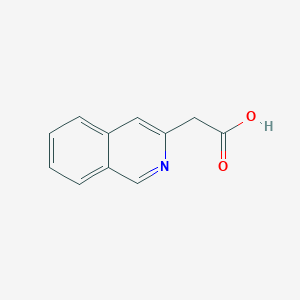

Structure

3D Structure

Properties

IUPAC Name |

2-isoquinolin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDXNIMSTUCEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695238 | |

| Record name | (Isoquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72033-13-7 | |

| Record name | (Isoquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Isoquinolin-3-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-(isoquinolin-3-yl)acetic acid, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of reaction schemes to offer a deeper, field-proven perspective on the strategic choices and causal relationships that underpin successful synthesis. We will explore several key pathways, including the elaboration of pre-functionalized isoquinoline precursors and cross-coupling strategies, providing detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Isoquinoline-3-acetic Acid Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Functionalization at the C-3 position, in particular with an acetic acid moiety, provides a valuable handle for further molecular elaboration and can significantly influence the biological activity of the parent molecule. 2-(Isoquinolin-3-yl)acetic acid and its derivatives are key intermediates in the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the carboxylic acid group allows for the formation of amide bonds, esterifications, and other transformations, making it a versatile building block for drug discovery and development programs.

This guide will focus on the most practical and scientifically robust methods for the synthesis of this important molecule, providing the necessary detail for replication and adaptation in a research setting.

Strategic Approaches to Synthesis

The synthesis of 2-(isoquinolin-3-yl)acetic acid can be broadly categorized into two main strategies:

-

Strategy A: Functional Group Manipulation of a Pre-formed Isoquinoline Core. This is often the most direct and versatile approach, starting with a readily available 3-substituted isoquinoline and elaborating the side chain to the desired acetic acid.

-

Strategy B: Construction of the Isoquinoline Ring with a Pre-installed Acetic Acid Precursor. This approach involves the use of classical isoquinoline syntheses with starting materials that already contain the C2-acid side chain or a masked equivalent.

This guide will primarily focus on Strategy A, as it offers greater flexibility and is more commonly employed. We will delve into specific, validated protocols for key transformations.

Synthesis via Side-Chain Elongation of Isoquinoline-3-carboxaldehyde

A highly effective and frequently utilized method involves a two-step sequence starting from isoquinoline-3-carboxaldehyde: a Horner-Wadsworth-Emmons olefination followed by reduction and hydrolysis.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes.[2][3] In this context, it is used to convert isoquinoline-3-carboxaldehyde into an α,β-unsaturated ester, typically ethyl 2-(isoquinolin-3-yl)acrylate. The reaction proceeds via the nucleophilic attack of a stabilized phosphonate ylide on the aldehyde.[2]

Causality Behind Experimental Choices:

The choice of base is critical in the HWE reaction. Strong, non-nucleophilic bases such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to deprotonate the phosphonate ester, generating the reactive ylide.[4] The use of stabilized ylides, such as that derived from triethyl phosphonoacetate, generally leads to the formation of the thermodynamically more stable (E)-alkene as the major product.

Experimental Protocol: Synthesis of Ethyl (E)-2-(isoquinolin-3-yl)acrylate

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen evolution and the formation of a clear solution.

-

Olefination: Dissolve isoquinoline-3-carboxaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (E)-2-(isoquinolin-3-yl)acrylate as a solid.

Reduction and Hydrolysis

The resulting α,β-unsaturated ester can be converted to the target acetic acid in a two-step sequence: catalytic hydrogenation to reduce the double bond, followed by hydrolysis of the ester.

Experimental Protocol: Synthesis of 2-(Isoquinolin-3-YL)acetic acid

-

Reduction: Dissolve ethyl (E)-2-(isoquinolin-3-yl)acrylate (1.0 equivalent) in ethanol in a hydrogenation flask. Add palladium on carbon (10 wt. %, 0.05 equivalents).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-(isoquinolin-3-yl)acetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water (1:1). Add sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux for 2-4 hours.[5]

-

Monitor the hydrolysis by TLC. Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(isoquinolin-3-YL)acetic acid.

Synthesis via Cross-Coupling Reactions of 3-Haloisoquinolines

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the construction of the C-C bond at the 3-position of the isoquinoline ring. The Heck reaction is particularly well-suited for this transformation.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene.[6] In this case, a 3-haloisoquinoline (e.g., 3-bromoisoquinoline) can be coupled with an acrylate ester, such as ethyl acrylate, to directly form the α,β-unsaturated ester intermediate.[1]

Causality Behind Experimental Choices:

The choice of palladium catalyst, ligand, and base is crucial for a successful Heck reaction. A common catalytic system involves a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich and bulky phosphine. A hindered organic base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide generated during the catalytic cycle.

Experimental Protocol: Heck Coupling of 3-Bromoisoquinoline with Ethyl Acrylate

-

To a sealed tube, add 3-bromoisoquinoline (1.0 equivalent), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and triethylamine (2.0 equivalents).

-

Add ethyl acrylate (1.5 equivalents) and anhydrous N,N-dimethylformamide (DMF).

-

Degas the reaction mixture by bubbling with argon for 15 minutes.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl (E)-2-(isoquinolin-3-yl)acrylate.

-

The subsequent reduction and hydrolysis can be carried out as described in section 3.2.

Alternative Synthetic Routes

While the Horner-Wadsworth-Emmons and Heck reaction pathways are robust and widely applicable, other methods can also be employed, each with its own advantages and limitations.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[7][8] This multi-step sequence involves the conversion of isoquinoline-3-carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a silver catalyst and a nucleophile (e.g., water) yields the homologated carboxylic acid.

Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, are available.[9]

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[10][11] Isoquinoline-3-carboxaldehyde can be reacted with ethyl bromoacetate and activated zinc to yield ethyl 2-hydroxy-2-(isoquinolin-3-yl)acetate. Subsequent dehydration and reduction would provide the desired acetic acid derivative.

Data Summary

| Method | Starting Material | Key Reagents | Intermediate | Advantages | Disadvantages |

| Horner-Wadsworth-Emmons | Isoquinoline-3-carboxaldehyde | Triethyl phosphonoacetate, NaH | Ethyl (E)-2-(isoquinolin-3-yl)acrylate | High yields, good stereocontrol | Requires synthesis of the starting aldehyde |

| Heck Reaction | 3-Bromoisoquinoline | Ethyl acrylate, Pd(OAc)₂, PPh₃ | Ethyl (E)-2-(isoquinolin-3-yl)acrylate | Convergent, utilizes readily available starting materials | Requires palladium catalyst, potential for side reactions |

| Arndt-Eistert Homologation | Isoquinoline-3-carboxylic acid | Diazomethane, Ag₂O | Isoquinoline-3-diazoketone | Direct homologation of the carboxylic acid | Use of hazardous diazomethane |

| Reformatsky Reaction | Isoquinoline-3-carboxaldehyde | Ethyl bromoacetate, Zn | Ethyl 2-hydroxy-2-(isoquinolin-3-yl)acetate | Milder conditions than Grignard reactions | Requires an extra dehydration step |

Conclusion

The synthesis of 2-(isoquinolin-3-yl)acetic acid can be achieved through several reliable and well-established synthetic routes. The choice of a particular method will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the research laboratory. The Horner-Wadsworth-Emmons and Heck reaction pathways represent the most versatile and commonly employed strategies, offering good yields and a high degree of control. This guide has provided the foundational knowledge and detailed protocols to enable researchers to confidently approach the synthesis of this important molecule and its derivatives.

References

-

Horner–Wadsworth–Emmons reaction. In Wikipedia; 2023. [Link]

- Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 2005, 7, 575-578.

-

Isoquinoline.pptx. Slideshare. [Link]

-

Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). YouTube. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

Isoquinoline. In Wikipedia; 2023. [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

- Product Class 5: Isoquinolines. Science of Synthesis, 2005, 15, 663-838.

-

Reformatsky Reaction. NROChemistry. [Link]

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922.

-

SYNTHESIS OF 3-METHYL ISOQUINOLINES. Sciencemadness.org. [Link]

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2021, 26(18), 5467.

- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry, 2021, 40, 116188.

-

Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. ResearchGate. [Link]

- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chemical Reviews, 2020, 120 (14), 6738–6789.

- Ethyl acrylate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer; 1999.

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Sonochemical Reformatsky Reaction Using Indium. SciSpace. [Link]

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega, 2021, 6 (30), 19685–19699.

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

- Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. Polymer Chemistry, 2017, 8, 6746-6753.

- The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 2022, 12, 11488-11496.

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

-

Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... ResearchGate. [Link]

-

Reformatsky Reaction. Scribd. [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]

-

Isoquinoline Synthesis. Bartleby. [Link]

- Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. Acta Crystallographica Section E, 2011, 67(Pt 5), o1148.

- Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 2018, 14, 219–244.

- Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Synlett, 2005, 2005(19), 2941-2944.

-

Preparation and Properties of Isoquinoline. Vdocuments. [Link]

- (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2003, 2003(8), 93-101.

- A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances, 2021, 11, 26955-26961.

- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl

-

Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Organic Chemistry Portal. [Link]

-

Arndt-eistert homologation. Slideshare. [Link]

-

Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a]. ResearchGate. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 11. scribd.com [scribd.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Isoquinolin-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 2-(Isoquinolin-3-YL)acetic acid in Modern Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of isoquinoline have shown promise as antimicrobial, anti-inflammatory, and even anticancer agents.[2][3] 2-(Isoquinolin-3-YL)acetic acid, a member of this important class of compounds, holds potential as a valuable building block or an active pharmaceutical ingredient (API) in its own right. A thorough understanding of its physicochemical properties is paramount for any successful drug development program, as these characteristics fundamentally influence a compound's biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

This guide provides a comprehensive overview of the core physicochemical properties of 2-(Isoquinolin-3-YL)acetic acid. Where experimental data is not publicly available, we present high-quality predicted values and detail the established methodologies for their empirical determination. This approach is designed to equip researchers with the foundational knowledge and practical insights necessary to advance their investigations with this promising molecule.

I. Molecular Structure and Identity

A precise understanding of the molecular structure is the cornerstone of all physicochemical characterization.

Chemical Structure:

Caption: 2D Structure of 2-(Isoquinolin-3-YL)acetic acid.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 2-(Isoquinolin-3-yl)acetic acid | N/A |

| Synonyms | 3-Isoquinolineacetic acid | [6][7][8] |

| CAS Number | 72033-13-7 | [6][7][8] |

| Molecular Formula | C₁₁H₉NO₂ | [6][7] |

| Molecular Weight | 187.19 g/mol | [6][7] |

| SMILES | O=C(O)CC1=CN=C2C=CC=CC2=C1 | [6] |

II. Physicochemical Properties: Predicted and Experimental Approaches

The following sections detail the key physicochemical parameters of 2-(Isoquinolin-3-YL)acetic acid. For each property, we provide the best available data and a concise, field-proven protocol for its experimental determination.

A. Melting Point

The melting point is a critical indicator of a compound's purity and lattice energy. It directly impacts the manufacturing processes, such as milling and formulation.

Predicted Data: Currently, there is no publicly available experimental melting point for 2-(Isoquinolin-3-YL)acetic acid.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the thermal transitions of a material.[9][10][11][12]

Caption: Workflow for Melting Point Determination using DSC.

Causality Behind Experimental Choices:

-

Small Sample Size (1-5 mg): Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting endotherm.

-

Hermetic Sealing: Prevents sample loss due to sublimation and minimizes exposure to atmospheric moisture, which could affect the melting behavior.

-

Controlled Heating Rate (10 °C/min): A standard rate that provides a good balance between resolution and experimental time. Faster rates can lead to thermal lag and artificially elevated melting points.

-

Inert Atmosphere (Nitrogen): Prevents oxidative degradation of the sample at elevated temperatures.

B. Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low and variable absorption, posing a significant challenge in drug development.[13]

Predicted Data: No quantitative predicted or experimental solubility data for 2-(Isoquinolin-3-YL)acetic acid is currently available. However, the presence of both a carboxylic acid and a basic nitrogen atom suggests that its solubility will be highly pH-dependent.

Experimental Protocol: pH-Dependent Aqueous Solubility Determination by UV-Vis Spectrophotometry

This method leverages the chromophoric nature of the isoquinoline ring to quantify the amount of dissolved compound at different pH values.

Caption: Workflow for pH-Dependent Solubility Determination.

Self-Validating System:

-

Equilibration Time (24-48 hours): Ensures that a true equilibrium between the solid and dissolved states is reached. This can be verified by taking measurements at different time points (e.g., 24, 36, and 48 hours) and confirming that the concentration has plateaued.

-

Calibration Curve: The linearity of the calibration curve (R² > 0.99) validates the adherence to the Beer-Lambert law within the measured concentration range.[14][15]

C. Acidity and Basicity (pKa)

The pKa values dictate the ionization state of a molecule at a given pH. This is crucial for understanding its solubility, permeability across biological membranes, and interaction with target proteins. 2-(Isoquinolin-3-YL)acetic acid is an amphoteric molecule, possessing both a basic isoquinoline nitrogen and an acidic carboxylic acid group.

Predicted Data:

| Parameter | Predicted Value |

| Acidic pKa (Carboxylic Acid) | ~4-5 (Estimated based on similar structures) |

| Basic pKa (Isoquinoline Nitrogen) | ~5.14 (For the parent isoquinoline)[3] |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16][17][18]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Expertise & Experience: The choice of a co-solvent (e.g., methanol or acetonitrile) may be necessary if the aqueous solubility of the neutral species is low. In such cases, a series of titrations in different co-solvent ratios are performed, and the apparent pKa values are extrapolated to 0% co-solvent to obtain the aqueous pKa.[16]

D. Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key factor in membrane permeability and is often correlated with both pharmacokinetic and pharmacodynamic properties.

Predicted Data:

| Parameter | Predicted Value | Source |

| LogP | 1.8619 | [6][7] |

Experimental Protocol: LogD Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[3][5][19]

Caption: Workflow for LogD Determination by the Shake-Flask Method.

Trustworthiness: To ensure accurate results, both the n-octanol and the aqueous buffer should be pre-saturated with each other before the experiment. This minimizes volume changes during partitioning and ensures that the properties of the solvents are constant.

III. Solid-State Properties

The solid-state properties of an API can significantly impact its stability, manufacturability, and bioavailability.

A. Stability

Chemical stability is a critical quality attribute of any API. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

General Considerations: Stability testing should be conducted according to ICH guidelines.[4] This involves subjecting the API to various stress conditions to identify potential degradation pathways.

Key Stability Studies:

-

Forced Degradation: Exposing the compound to harsh conditions (e.g., high temperature, humidity, acid, base, oxidation, and light) to identify degradation products and establish the stability-indicating nature of analytical methods.[4]

-

Long-Term and Accelerated Stability: Storing the API at different temperature and humidity conditions for extended periods to determine its shelf-life and appropriate storage conditions.

B. Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.

Experimental Protocol: Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)

GSA provides a detailed profile of how a material's weight changes with varying relative humidity (RH).

Methodology:

-

A small amount of the sample is placed on a microbalance in a humidity-controlled chamber.

-

The RH is systematically increased in a stepwise manner (e.g., from 10% to 90% RH), and the change in mass is recorded at each step after equilibration.

-

The process is then reversed to assess the desorption profile.

-

The results are plotted as a moisture sorption-desorption isotherm.

C. Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability.[1][6]

Polymorph Screening: A comprehensive polymorph screen is essential to identify the most stable crystalline form for development. This involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., fast vs. slow evaporation, cooling crystallization, anti-solvent addition). The resulting solids are then analyzed by techniques such as:

-

X-Ray Powder Diffraction (XRPD): To identify different crystal lattices.

-

Differential Scanning Calorimetry (DSC): To detect different melting points and phase transitions.

-

Thermogravimetric Analysis (TGA): To identify solvates and hydrates.

-

Microscopy: To observe different crystal habits.

IV. Summary of Physicochemical Properties

The table below summarizes the available physicochemical data for 2-(Isoquinolin-3-YL)acetic acid. It is important to note that most of these values are predicted and should be confirmed by experimental determination.

Table 2: Summary of Physicochemical Properties

| Property | Value | Type |

| Molecular Weight | 187.19 g/mol | Calculated |

| Melting Point | Not Available | Experimental Data Needed |

| Aqueous Solubility | pH-dependent | Experimental Data Needed |

| pKa (acidic) | ~4-5 | Estimated |

| pKa (basic) | ~5.14 | Based on parent |

| LogP | 1.8619 | Predicted |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Predicted |

| Boiling Point | 389.0 ± 17.0 °C | Predicted |

| Density | 1.297 ± 0.06 g/cm³ | Predicted |

| Stability | Not Available | Experimental Data Needed |

| Hygroscopicity | Not Available | Experimental Data Needed |

| Polymorphism | Not Known | Experimental Data Needed |

V. Conclusion

2-(Isoquinolin-3-YL)acetic acid is a compound of significant interest within the landscape of medicinal chemistry. This guide has outlined its key physicochemical properties, providing a blend of predicted data and established experimental protocols for their determination. While a complete experimental characterization is yet to be published, the information and methodologies presented here offer a robust framework for researchers and drug development professionals. A thorough empirical investigation into the properties outlined—particularly solubility, pKa, stability, and solid-state characteristics—will be crucial for unlocking the full therapeutic potential of this and related isoquinoline derivatives.

References

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Hygroscopicity Testing - BOC Sciences. (URL: )

- 72033-13-7 | 2-(Isoquinolin-3-yl)acetic acid | ChemScene. (URL: )

-

Isoquinoline - Wikipedia. (URL: [Link])

- Isoquinoline derivatives and its medicinal activity. (URL: )

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (URL: )

- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (URL: )

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed Central. (URL: [Link])

-

When to conduct a polymorph screening? Ardena's phase-appropriate approach. (URL: [Link])

-

Polymorph screening - CRYSFORMA. (URL: [Link])

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (URL: [Link])

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

-

LogP / LogD shake-flask method - Protocols.io. (URL: [Link])

-

Annex 10 - ICH. (URL: [Link])

-

Showing Compound Isoquinoline (FDB012557) - FooDB. (URL: [Link])

-

Hygroscopicity Evaluation - Technology Networks. (URL: [Link])

-

Stability testing of existing active substances and related finished products. (URL: [Link])

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (URL: [Link])

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (URL: [Link])

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (URL: [Link])

-

Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons | Journal of Chemical Education - ACS Publications. (URL: [Link])

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (URL: [Link])

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

Isoquinolin-3-yl-acetic acid - ChemBK. (URL: [Link])

-

Differential Scanning Calorimetry - Chemistry LibreTexts. (URL: [Link])

-

2-(Isoquinolin-6-yl)acetic acid | C11H9NO2 | CID 19098542 - PubChem - NIH. (URL: [Link])

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (URL: [Link])

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (URL: [Link])

-

Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs. (URL: [Link])

-

Differential scanning calorimetry - Wikipedia. (URL: [Link])

-

Isoquinoline-3-carboxylic acid. (URL: [Link])

-

Isoquinoline-3-carboxylic acid | CAS#:6624-49-3 | Chemsrc. (URL: [Link])

-

2-(Isoquinolin-3-yl)acetic acid Shanghai Macklin Biochemical Co., Ltd - ChemBK. (URL: [Link])

-

Cas 6624-49-3,Isoquinoline-3-carboxylic acid - LookChem. (URL: [Link])

-

ISOQUINOline - Ataman Kimya. (URL: [Link])

-

Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem - NIH. (URL: [Link])

-

Isoquinoline-6-carboxylic acid | C10H7NO2 | CID 22128831 - PubChem - NIH. (URL: [Link])

-

Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656 - PubChem. (URL: [Link])

Sources

- 1. Isoquinoline-3-carboxylic acid [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Isoquinoline-6-carboxylic acid | C10H7NO2 | CID 22128831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoquinoline-3-carboxylic acid | CAS#:6624-49-3 | Chemsrc [chemsrc.com]

- 7. Experimental and Theoretical Investigation of Effects of Ethanol and Acetic Acid on Carcinogenic NDMA Formation in Simulated Gastric Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. 异喹啉-1-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid [mdpi.com]

- 17. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. 6624-49-3 CAS MSDS (Isoquinoline-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 2-(Isoquinolin-3-YL)acetic acid (CAS 72033-13-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of biologically active compounds, both from natural and synthetic origins.[1][2] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial activity of berberine, isoquinoline alkaloids have long been a fertile ground for drug discovery.[1] The structural rigidity and the presence of a basic nitrogen atom in the isoquinoline ring system provide a versatile scaffold for designing molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][3][4] This guide focuses on a specific synthetic derivative, 2-(Isoquinolin-3-YL)acetic acid (CAS 72033-13-7), providing a comprehensive technical overview of its chemical properties, a plausible synthetic route, and detailed protocols for the evaluation of its potential biological activities. The insights provided herein are intended to empower researchers to explore the therapeutic potential of this and related compounds.

Compound Profile: 2-(Isoquinolin-3-YL)acetic acid

| Property | Value | Source |

| CAS Number | 72033-13-7 | [5][6] |

| Molecular Formula | C₁₁H₉NO₂ | [5][6] |

| Molecular Weight | 187.19 g/mol | [5][6] |

| Appearance | Off-white to light yellow solid | [7] |

| Purity (Typical) | ≥97% | [6] |

| SMILES | C1=CC2=CC(=NC=C2C=C1)CC(=O)O | [6] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [6] |

| logP (Predicted) | 1.8619 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 2 | [6] |

| Storage Conditions | -20°C, sealed storage, away from moisture | [6] |

Safety and Handling: 2-(Isoquinolin-3-YL)acetic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of 2-(Isoquinolin-3-YL)acetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Isoquinoline-3-carbaldehyde from 3-Methylisoquinoline

-

To a solution of 3-methylisoquinoline in a suitable solvent such as dioxane, add a stoichiometric amount of selenium dioxide (SeO₂).

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield isoquinoline-3-carbaldehyde.

Step 2: Synthesis of Ethyl 2-(isoquinolin-3-yl)acrylate via Wittig Reaction

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinoline-3-carbaldehyde and ethyl (triphenylphosphoranylidene)acetate in an anhydrous solvent such as toluene.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate ethyl 2-(isoquinolin-3-yl)acrylate.

Step 3: Reduction to Ethyl 2-(isoquinolin-3-yl)acetate

-

Dissolve ethyl 2-(isoquinolin-3-yl)acrylate in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain ethyl 2-(isoquinolin-3-yl)acetate, which can be used in the next step without further purification if sufficiently pure.

Step 4: Hydrolysis to 2-(Isoquinolin-3-YL)acetic acid

-

Dissolve the ethyl 2-(isoquinolin-3-yl)acetate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(Isoquinolin-3-YL)acetic acid.

Biological Evaluation: Protocols and Potential Mechanisms of Action

The isoquinoline scaffold is associated with a wide array of biological activities.[1][3] Based on the literature for related compounds, 2-(Isoquinolin-3-YL)acetic acid is a promising candidate for screening as an anticancer and antibacterial agent.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used for in vitro screening of anticancer compounds.[9][10]

Workflow for MTT Assay

Caption: A typical workflow for evaluating anticancer activity using the MTT assay.

Detailed Protocol for MTT Assay

-

Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.[11]

-

Compound Treatment: Prepare a stock solution of 2-(Isoquinolin-3-YL)acetic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[12]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antibacterial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[13][14]

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution

-

Preparation of Compound Dilutions: Prepare a stock solution of 2-(Isoquinolin-3-YL)acetic acid in a suitable solvent. Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate to achieve a range of concentrations.[13][15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[14]

-

Inoculation: Inoculate each well containing the compound dilutions with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[13]

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[15]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[13][14]

Potential Mechanisms of Action

Based on the known activities of isoquinoline derivatives, 2-(Isoquinolin-3-YL)acetic acid may exert its biological effects through several mechanisms:

-

Topoisomerase Inhibition: Many isoquinoline-based compounds are known to inhibit topoisomerases, enzymes that are crucial for DNA replication and transcription.[16] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.[16][17] The planar aromatic structure of the isoquinoline ring is well-suited for intercalation into DNA, a key step in this inhibitory mechanism.

-

Modulation of the NF-κB Signaling Pathway: The NF-κB (nuclear factor-kappa B) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[18] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions.[18] Some natural compounds containing isoquinoline scaffolds, such as berberine, have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[19]

Potential NF-κB Signaling Inhibition by an Isoquinoline Derivative

Caption: Proposed mechanism of NF-κB signaling inhibition by 2-(Isoquinolin-3-YL)acetic acid.

Analytical Characterization

For comprehensive characterization and quality control, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. While specific data for 2-(Isoquinolin-3-YL)acetic acid is not publicly available, the expected chemical shifts can be predicted based on the isoquinoline core and the acetic acid side chain. For instance, the protons on the isoquinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), while the methylene protons of the acetic acid group would likely be a singlet in the range of δ 3.5-4.5 ppm.[20]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also provide valuable structural information.[4][21]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier like formic or acetic acid) would be appropriate for this analysis.[22]

Conclusion and Future Directions

2-(Isoquinolin-3-YL)acetic acid represents a promising, yet underexplored, molecule within the pharmacologically rich class of isoquinoline derivatives. This guide has provided a comprehensive technical foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route offers a clear path to obtaining the compound, while the detailed protocols for anticancer and antibacterial screening provide a robust framework for investigating its therapeutic potential. The outlined potential mechanisms of action, namely topoisomerase inhibition and modulation of the NF-κB pathway, offer initial targets for more in-depth mechanistic studies.

Future research should focus on the practical execution of the proposed synthesis and the subsequent biological screening. Further derivatization of the isoquinoline ring or the acetic acid side chain could lead to the discovery of analogues with improved potency and selectivity. In-depth mechanistic studies, including enzyme inhibition assays and gene expression analysis, will be crucial for elucidating the precise molecular targets of this compound. The information compiled in this guide serves as a valuable resource for researchers poised to unlock the full therapeutic potential of 2-(Isoquinolin-3-YL)acetic acid and its derivatives.

References

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

MI - Microbiology. Broth Microdilution. [Link]

-

National Center for Biotechnology Information. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

Horton, T. MTT Cell Assay Protocol. [Link]

-

National Center for Biotechnology Information. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. [Link]

-

Microbe Online. Broth Dilution Method for MIC Determination. [Link]

-

Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

ChemBK. Isoquinolin-3-yl-acetic acid. [Link]

-

MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. [Link]

-

National Center for Biotechnology Information. 2-(Isoquinolin-6-yl)acetic acid. [Link]

-

PubMed. Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway. [Link]

-

Protocols.io. MTT (Assay protocol). [Link]

-

ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

-

Semantic Scholar. Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships. [Link]

-

ResearchGate. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. [Link]

-

National Center for Biotechnology Information. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

-

National Center for Biotechnology Information. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [https://www.mdpi.com/22 biochem5010001]([Link] biochem5010001)

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

-

National Center for Biotechnology Information. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

-

PubMed. Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. [Link]

-

ResearchGate. Physicochemical properties, pharmacokinetics and drug-likeness of identified compounds according to SwissADME software. [Link]

-

SciSpace. Multiresidue method for confirmation of macrolide antibiotics in bovine muscle by liquid chromatography/mass spectrometry. [Link]

-

The Rockefeller University. High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. [Link]

-

ChemRxiv. Xinyi Wu, Haritha Krishna Sudhakar, Lisa J. Alcock,* Yu Heng Lau*. [Link]

-

PubMed. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(Isoquinolin-6-yl)acetic acid | C11H9NO2 | CID 19098542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. MTT (Assay protocol [protocols.io]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(Isoquinolin-3-YL)acetic Acid: A Strategic Research Guide

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer, neuroprotective, anti-infective, and anti-inflammatory properties.[1][2][3] Despite the extensive exploration of this chemical space, 2-(Isoquinolin-3-YL)acetic acid remains a largely uncharacterized molecule. Its structure, combining the versatile isoquinoline core with a strategic acetic acid side chain, presents a compelling starting point for novel drug discovery campaigns. This guide provides a comprehensive, forward-looking framework for systematically investigating the biological activity of 2-(Isoquinolin-3-YL)acetic acid. We will outline hypothesized biological targets based on established structure-activity relationships and present a detailed, phased research workflow—from initial phenotypic screening to mechanism of action studies—complete with actionable experimental protocols. This document is designed to serve as a strategic roadmap for researchers seeking to unlock the therapeutic potential of this promising compound.

The Isoquinoline Scaffold: A Foundation for Diverse Pharmacology

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[4] Its rigid structure provides a defined orientation for substituent groups to interact with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor, contributing to binding affinity.[5] Nature has extensively utilized this scaffold in alkaloids like morphine and berberine, which exhibit powerful physiological effects.[3] Synthetic chemistry has further expanded its utility, leading to drugs for treating a wide array of diseases, from cancer and infections to cardiovascular and nervous system disorders.[2][6]

The subject of this guide, 2-(Isoquinolin-3-YL)acetic acid, features an acetic acid moiety at the 3-position. This functional group can serve multiple roles: it can act as a pharmacophore itself, mimicking a substrate or interacting with charged residues in a binding pocket, or it can serve as a versatile synthetic handle for creating derivatives and probes. Given the established activities of related structures, we can formulate several primary hypotheses for its potential biological activities.

Hypothesized Therapeutic Areas:

-

Oncology: The isoquinoline core is present in numerous compounds with cytotoxic and antiproliferative effects.[5]

-

Neurodegenerative Diseases: Derivatives have shown inhibitory activity against key enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE).[7]

-

Infectious Diseases: The scaffold is associated with broad-spectrum antibacterial, antifungal, and antiviral properties.[1][8]

-

Inflammation: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anti-inflammatory effects.[6][9]

A Phased Approach to Biological Characterization

A systematic and logical workflow is essential to efficiently characterize a novel compound. We propose a multi-phase approach that begins with broad screening to identify potential activities and progressively narrows the focus to elucidate the specific mechanism of action (MOA).

Caption: Logical workflow for Mechanism of Action (MOA) validation.

Synthesis Route

The availability of the compound is a prerequisite for any study. While not widely commercialized, 2-(Isoquinolin-3-YL)acetic acid can be prepared through established synthetic routes. A common approach involves the construction of the isoquinoline core followed by modification to introduce the acetic acid side chain. For instance, derivatives can be synthesized from starting materials like isoquinoline itself or substituted phenylacetonitriles, employing reactions such as the Bischler-Napieralski or Pictet-Spengler cyclizations followed by functional group manipulations. Researchers should consult synthetic organic chemistry literature for detailed procedures.

2-(Isoquinolin-3-YL)acetic acid represents an intriguing, underexplored molecule built upon a pharmacologically validated scaffold. This guide provides a robust, hypothesis-driven framework for its systematic biological evaluation. By progressing from broad phenotypic screening to specific mechanism-of-action studies, researchers can efficiently identify and validate its therapeutic potential.

Should a promising activity and mechanism be confirmed, as in our hypothetical anticancer case study, the subsequent steps would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency, selectivity, and drug-like properties.

-

ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

-

In Vivo Efficacy Testing: Assessing the compound's therapeutic effect in relevant animal models of the disease.

This structured approach ensures that research efforts are logical, efficient, and built upon a foundation of scientific integrity, paving the way for the potential development of a novel therapeutic agent.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. Retrieved January 19, 2026, from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). IntechOpen. Retrieved January 19, 2026, from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone. (2012). Journal of Biological Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. (2022). Molecules. Retrieved January 19, 2026, from [Link]

-

Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). Chemistry Central Journal. Retrieved January 19, 2026, from [Link]

-

Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020). Medicinal Research Reviews. Retrieved January 19, 2026, from [Link]

-

Biologically active isoquinoline alkaloids covering 2014-2018. (2020). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

2-(Isoquinolin-3-YL)acetic acid derivatives synthesis and activity

An In-depth Technical Guide to the Synthesis and Activity of 2-(Isoquinolin-3-YL)acetic Acid Derivatives

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This structural motif is prevalent in a vast array of natural alkaloids, such as morphine, codeine, and berberine, which have been used in medicine for centuries for their potent analgesic, antimicrobial, and anti-inflammatory properties.[2][3] The therapeutic relevance of the isoquinoline core has inspired chemists to develop numerous synthetic derivatives, leading to approved drugs like the anesthetic Quinisocaine and the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor Roxadustat.[4]

Among the diverse class of synthetic isoquinoline-based compounds, derivatives featuring an acetic acid side chain, particularly at the 3-position, have emerged as a significant area of research. The 2-(isoquinolin-3-yl)acetic acid framework serves as a versatile scaffold for interacting with various biological targets. The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a bioisostere for other functional groups, enabling potent and specific interactions with enzyme active sites and receptors. This guide provides a comprehensive overview of the synthetic strategies used to access these molecules, their diverse pharmacological activities, and the structure-activity relationships (SAR) that govern their therapeutic potential.

Part 1: Core Synthetic Methodologies

The synthesis of 2-(isoquinolin-3-yl)acetic acid derivatives can be broadly approached through two strategic disconnections: (1) building the acetic acid side chain onto a pre-existing isoquinoline core, or (2) constructing the isoquinoline ring system from precursors already containing the acetic acid moiety or its progenitor.

Ring-Forming Strategies: Constructing the Isoquinoline Core

Classical named reactions for isoquinoline synthesis are often adapted to produce the desired 3-substituted acetic acid derivatives. These methods offer the advantage of building complexity and installing the key functional group during the core scaffold's formation.

Bischler-Napieralski Cyclization

This powerful method involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[5][6] Subsequent oxidation or reduction yields the fully aromatic isoquinoline or a tetrahydroisoquinoline, respectively.

-

Causality in Experimental Choice: The selection of a strong Lewis acid like POCl₃ is critical for activating the amide carbonyl for electrophilic aromatic substitution. The reaction's success often depends on electron-donating groups on the phenyl ring, which stabilize the cationic intermediate formed during the cyclization.[5] To synthesize a 2-(isoquinolin-3-yl)acetic acid derivative, the starting β-phenylethylamine must be acylated with a succinic acid derivative or a similar four-carbon chain that can be later converted to the acetic acid group.

Protocol 1: General Synthesis via Bischler-Napieralski Reaction

This protocol outlines a representative, multi-step synthesis of a 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative, a common precursor to the fully aromatized target compounds.

Step 1: Amide Formation

-

Dissolve 3-methoxyphenylacetic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) and stir at room temperature for 2 hours to form the acid chloride.

-

In a separate flask, dissolve the appropriate β-phenylethylamine (1.0 eq) and a base like triethylamine (2.5 eq) in DCM.

-

Slowly add the acid chloride solution to the amine solution at 0 °C and allow the reaction to warm to room temperature overnight.

-

Perform an aqueous workup to isolate the N-acyl derivative.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the N-acyl derivative (1.0 eq) in anhydrous acetonitrile.

-

Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

-

Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and carefully pour it onto crushed ice. Basify with aqueous ammonia to precipitate the 3,4-dihydroisoquinoline intermediate.

Step 3: Reduction to Tetrahydroisoquinoline

-

Suspend the crude 3,4-dihydroisoquinoline intermediate in methanol.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent under reduced pressure and perform an aqueous workup followed by column chromatography to purify the final THIQ derivative.[5]

Self-Validation: The identity and purity of intermediates and the final product must be confirmed at each stage using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure has been obtained before proceeding.

Post-Formation Functionalization

An alternative approach involves modifying an existing isoquinoline ring. This strategy is particularly useful when the desired isoquinoline core is commercially available or readily synthesized by other means. For instance, a 3-methylisoquinoline can be halogenated and then subjected to cross-coupling reactions or converted into a nitrile, which can then be hydrolyzed to the desired acetic acid.

Caption: Bischler-Napieralski synthesis workflow for isoquinoline precursors.

Part 2: Biological Activities and SAR

2-(Isoquinolin-3-yl)acetic acid derivatives have been investigated for a wide spectrum of pharmacological activities, demonstrating their versatility as privileged scaffolds in drug design.

Enzyme Inhibition

A primary area of activity for these compounds is enzyme inhibition, targeting key players in various disease pathways.

-

Aldose Reductase (AR) Inhibition: Aldose reductase is a critical enzyme in the polyol pathway, which becomes overactive during hyperglycemia in diabetes.[7] Inhibition of AR is a therapeutic strategy to prevent diabetic complications. Several 2-oxoquinoline-1-acetic acid derivatives, which share a similar structural concept, have shown potent AR inhibitory activity, with IC₅₀ values in the nanomolar to low micromolar range.[7][8] The N-acylglycine fragment is a key pharmacophore for this activity.[8]

-

HIV-1 Integrase (IN) Inhibition: The isoquinoline scaffold has been explored for developing allosteric inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[9] These inhibitors do not bind to the active site but to an alternative pocket, offering a different mechanism to overcome resistance to traditional active-site inhibitors.

-

Protein Kinase CK2 Inhibition: Protein kinase CK2 is implicated in cancer due to its role in cell growth, proliferation, and apoptosis suppression. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[10]

Anti-inflammatory and Antiallergic Activity

Isoquinolinone indole acetic acids have been developed as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[11] CRTH2 is a receptor for prostaglandin D₂, which plays a crucial role in allergic inflammatory diseases like asthma. By blocking this receptor, these compounds can mitigate the inflammatory response. One such derivative was shown to be efficacious in mouse and guinea pig models of allergic lung inflammation.[11]

Antimicrobial and Anticancer Activities

The isoquinoline core is a common feature in compounds with antimicrobial and anticancer properties.[1][12]

-

Antibacterial Activity: Fused isoquinoline derivatives, such as tricyclic pyrrolo[2,1-a]isoquinolines, have demonstrated activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium.[13]

-

Anticancer Activity: The ability of isoquinoline alkaloids to target nucleic acids and modulate DNA stability contributes to their anticancer effects.[12] Synthetic derivatives have been designed to inhibit enzymes like topoisomerase I, which are vital for cancer cell replication.[4]

Caption: Inhibition of the Polyol Pathway by Aldose Reductase inhibitors.

Structure-Activity Relationship (SAR) Insights

SAR studies provide crucial information for optimizing lead compounds.

-

The Acetic Acid Moiety: The carboxylic acid group is often essential for activity, particularly in enzyme inhibitors, where it can form critical salt bridges or hydrogen bonds with amino acid residues in the active site. Esterification or conversion to an amide can significantly reduce or alter activity, though in some cases, amides are used to improve cell permeability.[8]

-

Substituents on the Isoquinoline Ring: The position and nature of substituents on the benzene portion of the isoquinoline ring heavily influence potency and selectivity. Electron-donating or withdrawing groups can modulate the electronic properties of the ring system and affect binding affinity. For example, in CRTH2 antagonists, specific substitution patterns on the benzyl group attached to the heterocyclic core were found to be critical for potency.[14]

-

Core Modifications: Altering the isoquinoline core itself, for instance by reducing it to a tetrahydroisoquinoline or oxidizing it to an isoquinolinone, can dramatically impact the biological profile, sometimes leading to new activities or improved properties.[5]

Table 1: Summary of Biological Activities

| Compound Class | Biological Target | Activity Metric (IC₅₀/Kᵢ) | Reference |

| 2-Oxoquinoline-1-acetic acids | Aldose Reductase (Rat Lens) | 0.45 - 6.0 µM | [8] |

| Isoquinolinone indole acetic acids | CRTH2 Antagonist | Efficacious in vivo @ 20-40 mg/kg | [11] |

| Quinoline-3-carboxylic acids | Protein Kinase CK2 | 0.65 - 18.2 µM | [10] |

| Pyrrolo[2,1-a]isoquinolines | S. aureus (Gram-positive) | MIC = 16 µg/mL | [13] |

| Quinazolinone acetic acids | Aldose Reductase | Kᵢ = 61.20 nM (lead compound) | [7] |

Conclusion and Future Perspectives

2-(Isoquinolin-3-yl)acetic acid and its structural analogs represent a highly valuable and versatile class of compounds in medicinal chemistry. The development of robust synthetic routes, including adaptations of classical named reactions like the Bischler-Napieralski synthesis, has enabled the exploration of a broad chemical space. These efforts have led to the discovery of potent inhibitors of clinically relevant enzymes such as aldose reductase and HIV-1 integrase, as well as receptor antagonists for treating inflammatory diseases.

Future research will likely focus on several key areas:

-

Lead Optimization: Fine-tuning the substitution patterns on the isoquinoline ring to enhance potency, selectivity, and pharmacokinetic profiles (ADME properties).

-

New Biological Targets: Screening these derivatives against a wider range of biological targets to uncover novel therapeutic applications.

-

Combating Drug Resistance: Developing derivatives with novel mechanisms of action, such as allosteric inhibitors, to address the growing challenge of drug resistance in infectious diseases and cancer.[9]

The rich pharmacology and synthetic tractability of the 2-(isoquinolin-3-yl)acetic acid scaffold ensure that it will remain a fruitful area of investigation for scientists and drug development professionals for years to come.

References

- Buta, R.-O., et al. (2025).

- Yadav, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Unknown. (2024). Isoquinoline derivatives and its medicinal activity.

- Al-Mughaid, H., et al. (2024).

- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

- Mahadeviah, B. P. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Unknown. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

- Norman, M. H., et al. (2014). Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry.

- Sönmez, F., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research.

- De Luca, L. (2020). 2-(Quinolin-3-yl)acetic acid derivatives as HIV-1 IN allosteric inhibitors.

- Szymański, P., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry.

- Sun, Q., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules.

- DeRuiter, J., et al. (1986).

- Sandham, D. A., et al. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization.

- Unknown. (n.d.).

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]